2-(3-(((Benzyloxy)carbonyl)amino)propyl)oxazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(((Benzyloxy)carbonyl)amino)propyl)oxazole-4-carboxylic acid is a complex organic compound that features both an oxazole ring and a benzyloxycarbonyl-protected amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of ethyl oxazole-4-carboxylate with appropriate reagents to introduce the benzyloxycarbonyl-protected amino group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(((Benzyloxy)carbonyl)amino)propyl)oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert electron-withdrawing groups into electron-donating groups.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Sodium dichromate and sulfuric acid are commonly used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: N-bromosuccinimide (NBS) is often used for free radical bromination at the benzylic position.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amino and alkyl group derivatives.
Substitution: Brominated benzylic compounds.
Wissenschaftliche Forschungsanwendungen
2-(3-(((Benzyloxy)carbonyl)amino)propyl)oxazole-4-carboxylic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(3-(((Benzyloxy)carbonyl)amino)propyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl-protected amino group can undergo deprotection to reveal the free amino group, which can then participate in various biochemical reactions. The oxazole ring can interact with enzymes and receptors, influencing their activity and leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Oxooxazolidin-4-yl)acetic acid: Used as a protection for the α-carboxyl group of aspartic acid.
1,3-Oxazole-4-carboxylic acid: A simpler oxazole derivative used in various chemical reactions.
Uniqueness
2-(3-(((Benzyloxy)carbonyl)amino)propyl)oxazole-4-carboxylic acid is unique due to its combination of an oxazole ring and a benzyloxycarbonyl-protected amino group. This dual functionality allows it to participate in a wide range of chemical and biological reactions, making it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C15H16N2O5 |
---|---|
Molekulargewicht |
304.30 g/mol |
IUPAC-Name |
2-[3-(phenylmethoxycarbonylamino)propyl]-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C15H16N2O5/c18-14(19)12-10-21-13(17-12)7-4-8-16-15(20)22-9-11-5-2-1-3-6-11/h1-3,5-6,10H,4,7-9H2,(H,16,20)(H,18,19) |
InChI-Schlüssel |
IZFCFRSMXTZBLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC2=NC(=CO2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.